
Ribocil
Overview
Description
Ribocil is a synthetic small molecule that functions as a highly selective chemical modulator of bacterial riboflavin riboswitches. It was identified through a phenotypic screen targeting the riboflavin biosynthesis pathway in Gram-negative bacteria, specifically Escherichia coli. This compound mimics the natural ligand flavin mononucleotide (FMN) and inhibits riboswitch-mediated gene expression, thereby repressing bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Ribocil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into this compound’s structure, leading to the formation of analogs with varying properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Binding Characteristics
- Binding Affinity : Ribocil has been shown to have a high binding affinity for the FMN riboswitch with a dissociation constant (K_D) of approximately 13 nM .
- Competitive Inhibition : It acts as a competitive inhibitor of FMN, which means that it competes with the natural ligand for binding to the riboswitch .
Antibacterial Activity
This compound exhibits potent antibacterial properties, particularly against Gram-negative bacteria. Its effectiveness has been demonstrated in various experimental models:
- In vitro Studies : this compound has shown significant antibacterial activity against E. coli, with an effective concentration (EC_50) of 0.3 μM .
- In vivo Models : In murine models of sepsis caused by E. coli, this compound administration resulted in a reduction of bacterial load by up to 3 log_10 compared to placebo controls .
Analog Development
This compound-C, an analog of this compound, has been developed with enhanced antibacterial activity. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The development of these analogs highlights the potential for creating more effective antibiotics based on the this compound scaffold.
Resistance Mechanisms
Research indicates that resistance to this compound can arise through mutations in the FMN riboswitch itself. Studies involving whole-genome sequencing of E. coli mutants revealed that all mutations associated with this compound resistance mapped exclusively to the FMN riboswitch . This finding underscores the importance of understanding resistance mechanisms when developing new antibiotics.
Potential Applications Beyond Antibacterial Use
While this compound's primary application is as an antibacterial agent, its mechanism also opens avenues for research into other therapeutic areas:
- Antimetabolite Applications : As an antimetabolite, this compound could potentially be explored for use in cancer therapies where metabolic pathways are targeted .
- RNA-targeted Drug Development : The success of this compound in targeting RNA structures suggests its potential as a model for designing new drugs aimed at other RNA-based targets within pathogens .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential applications of this compound:
Mechanism of Action
Ribocil exerts its effects by binding to the FMN riboswitch in the 5’ untranslated region of mRNA. This binding induces a conformational change in the riboswitch, leading to the repression of ribB gene expression and inhibition of riboflavin biosynthesis. The molecular target of this compound is the FMN riboswitch aptamer, and the pathway involved is the riboflavin biosynthesis pathway .
Comparison with Similar Compounds
Flavin Mononucleotide (FMN): The natural ligand for the FMN riboswitch, structurally similar to Ribocil but with different binding properties
This compound-B: An analog of this compound with superior microbiological activity and binding affinity to the FMN riboswitch
This compound-C: Another analog with distinct chemical properties and biological activities.
Uniqueness of this compound: this compound is unique in its ability to selectively mimic the natural ligand FMN and inhibit riboswitch-mediated gene expression. Its structural distinctiveness from FMN and its potent antibacterial activity make it a valuable tool in the study of riboswitches and the development of new antibiotics .
Biological Activity
Ribocil is a synthetic compound that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch in Escherichia coli. This riboswitch regulates the expression of genes involved in riboflavin biosynthesis, making this compound a significant candidate for antibacterial drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound functions as a synthetic mimic of the natural ligand FMN. It binds to the FMN binding pocket of the riboswitch, leading to the repression of gene expression associated with riboflavin biosynthesis. Specifically, this compound inhibits the expression of the ribB gene, crucial for synthesizing riboflavin, thereby impairing bacterial growth both in vitro and in vivo .
Binding Affinity and Selectivity
This compound demonstrates high selectivity for the FMN riboswitch, with an effective concentration (EC50) of approximately 0.3 μM . Its binding affinity is significantly higher than that of many other compounds targeting similar pathways. The structure-activity relationship studies have led to the development of analogs with improved potency, such as this compound-C, which has an IC50 value of 50 nM .
Case Studies and Research Findings
Several studies have highlighted this compound's efficacy and potential applications:
- Phenotypic Screening : A phenotypic screen involving approximately 57,000 compounds identified this compound as a promising candidate due to its ability to inhibit E. coli growth in a manner that could be reversed by exogenous riboflavin .
- Resistance Mechanisms : Whole-genome sequencing of resistant E. coli strains revealed that mutations associated with resistance mapped exclusively to the FMN riboswitch, confirming that this compound's mechanism is primarily through competitive inhibition at this target site .
- In Vivo Efficacy : In murine models of sepsis, this compound demonstrated potent antibacterial activity linked to its FMN-inhibitory properties, showcasing its potential as an antibiotic agent against multi-drug resistant bacteria .
Data Table: Biological Activity Summary
Structure-Activity Relationship (SAR)
The SAR studies on this compound have focused on modifying its chemical structure to enhance binding affinity and selectivity towards the FMN riboswitch. The R-isomer (this compound-A) showed less favorable binding compared to the S-isomer (this compound-B), primarily due to higher ligand strain energy in the former . These insights have guided further optimization efforts.
Future Directions
Given its unique mechanism targeting bacterial RNA elements, this compound represents a novel approach in antibiotic development. Future research may explore:
- Broader Spectrum Activity : Evaluating efficacy against other Gram-negative and Gram-positive bacteria.
- Combination Therapies : Investigating synergistic effects with existing antibiotics to combat resistance.
- Clinical Trials : Initiating trials to assess safety and effectiveness in humans.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ribocil's interaction with the FMN riboswitch, and how can this be experimentally validated?
this compound binds to the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element in bacteria, to inhibit riboflavin biosynthesis. To validate this interaction:
- Structural Analysis : Use X-ray crystallography to resolve the this compound-FMN riboswitch complex, confirming binding specificity and conformational changes .
- In Vitro Assays : Employ fluorescence-based reporter systems to measure riboswitch activity in the presence/absence of this compound, quantifying FMN-mediated gene suppression .
- Gene Expression Profiling : Perform RT-qPCR or RNA-seq to assess downstream gene expression (e.g., ribB) under this compound treatment, verifying transcriptional repression .
Q. How can researchers design experiments to evaluate this compound's antibacterial efficacy while avoiding confounding factors in bacterial models?
- Controlled In Vitro Models : Use E. coli strains with varying riboswitch sensitivities (e.g., wild-type vs. riboswitch mutants) in minimal media lacking riboflavin to isolate this compound's effect .
- Pharmacokinetic Adjustments : For in vivo studies (e.g., murine infection models), pre-treat bacteria with efflux pump inhibitors to counteract this compound expulsion, ensuring intracellular accumulation .
- Dose-Response Curves : Establish minimum inhibitory concentration (MIC) values across bacterial strains to differentiate target-specific vs. off-target effects .
Advanced Research Questions
Q. How can structural data from this compound-riboswitch complexes guide the rational design of derivatives with enhanced antimicrobial activity?
- Binding Pocket Analysis : Map this compound’s interaction sites (e.g., hydrogen bonds, hydrophobic contacts) via crystallography to identify modifiable functional groups .
- Computational Modeling : Perform molecular dynamics simulations to predict how structural modifications (e.g., adding methyl groups) improve binding affinity or reduce off-target interactions .
- SAR Studies : Synthesize derivatives with systematic substitutions and test their activity in riboswitch reporter assays and bacterial growth inhibition studies .
Q. What methodologies are critical for reconciling discrepancies in this compound resistance mechanisms observed across bacterial strains?
- Comparative Genomics : Sequence resistant mutants (e.g., E. coli clones exposed to sublethal this compound doses) to identify mutations in the riboswitch or adjacent regulatory regions .
- Fitness Cost Analysis : Compete resistant vs. wild-type strains in riboflavin-limited media to determine if resistance imposes a metabolic burden, explaining variable prevalence .
- Epistatic Interaction Studies : Use CRISPR interference to silence candidate resistance genes (e.g., efflux pumps) and quantify this compound sensitivity restoration .
Q. How can multi-omics approaches elucidate this compound's broader impact on bacterial metabolism beyond riboflavin synthesis?
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., FMN, FAD) in treated vs. untreated bacteria via LC-MS to identify pathway perturbations .
- Proteomic Analysis : Use mass spectrometry to detect changes in stress-response proteins (e.g., oxidative stress enzymes) linked to this compound-induced metabolic disruption .
- Transcriptomic Networks : Integrate RNA-seq data with genome-scale metabolic models to predict secondary vulnerabilities (e.g., nucleotide biosynthesis) for combinatorial targeting .
Q. Methodological Frameworks for this compound Research
Q. How can the PICO framework be applied to formulate hypothesis-driven questions in this compound studies?
- Population (P) : Define bacterial species/strain (e.g., E. coli K-12) and riboswitch variants.
- Intervention (I) : Specify this compound concentration, treatment duration, and delivery method (e.g., in vitro vs. in vivo).
- Comparison (C) : Include controls (e.g., untreated samples, non-targeting RNA binders).
- Outcome (O) : Measure endpoints like gene suppression, bacterial growth inhibition, or metabolite depletion .
Q. What statistical and computational tools are essential for analyzing this compound's dose-dependent effects in heterogeneous bacterial populations?
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values and assess efficacy variability .
- Single-Cell Analysis : Apply microfluidics and time-lapse microscopy to quantify this compound’s heterogeneous effects on bacterial growth at the single-cell level .
- Machine Learning : Train classifiers on omics datasets to predict this compound resistance signatures or synergistic drug combinations .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.